![molecular formula C11H13NO3S B2412531 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine CAS No. 2034153-37-0](/img/structure/B2412531.png)
2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine” is a chemical compound with the molecular formula C11H13NO3S . It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity against various cancer cell lines .
Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, in the title thiazolidine-4-one derivative, the central thiazolidine ring is essentially planar and forms a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been synthesized via a Pd-catalyzed C-N cross-coupling .Scientific Research Applications
Antimicrobial and Antifungal Activity
- Thiazolidine derivatives, including those related to 2-(6-Methoxybenzo[d][1,3]dioxol-5-yl)thiazolidine, have shown promise in antimicrobial and antifungal applications. A study by Alhameed et al., 2019 reported that these compounds demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans.
- Another study by Trotsko et al., 2018 also confirmed the antibacterial activity of thiazolidine derivatives, particularly against Gram-positive bacterial strains.
Anticancer Activity
- Thiazolidinones containing benzothiazole moiety, closely related to the compound , have been evaluated for anticancer activity. Havrylyuk et al., (2010) found that some derivatives showed activity against various cancer cell lines, including leukemia, melanoma, and breast cancer (Havrylyuk et al., 2010).
Antioxidant and Anti-inflammatory Properties
- Koppireddi et al., (2013) synthesized thiazolidine derivatives and evaluated their antioxidant and anti-inflammatory activities. Some compounds exhibited significant efficacy in both respects, suggesting potential applications in treating conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Hypolipidemic and Hypoglycemic Activities
- A thiazolidine derivative investigated by Yoshioka et al., (1989) showed potential as a hypoglycemic and hypolipidemic agent, indicating possible applications in metabolic disorders such as diabetes and hyperlipidemia (Yoshioka et al., 1989).
Calcium Antagonistic Activity
- Benzothiazoline derivatives, similar in structure to thiazolidines, have been studied for their calcium antagonistic activity. Yamamoto et al., (1988) found that these compounds showed potent activity in vitro and could have applications in cardiovascular diseases (Yamamoto et al., 1988).
Neurolocomotor and Oxidative Stress Effects
- Pereira et al., (2022) investigated the behavioral effects and oxidative markers of thiazolidine compounds in a model organism, revealing significant changes in behavior and oxidative stress markers (Pereira et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(6-methoxy-1,3-benzodioxol-5-yl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-13-8-5-10-9(14-6-15-10)4-7(8)11-12-2-3-16-11/h4-5,11-12H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWNKJQPBGHFRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C3NCCS3)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

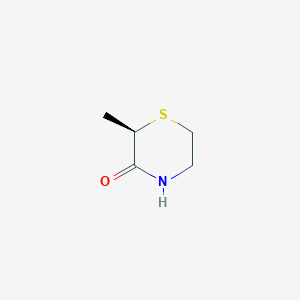
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2412450.png)
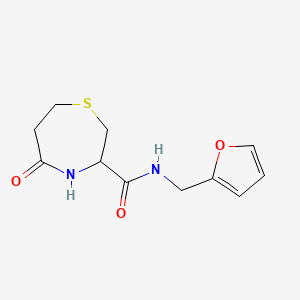
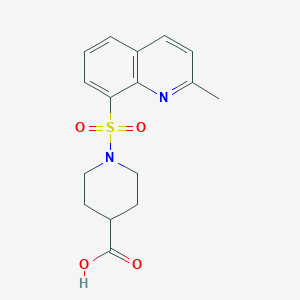
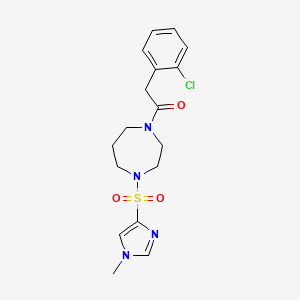
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2412457.png)
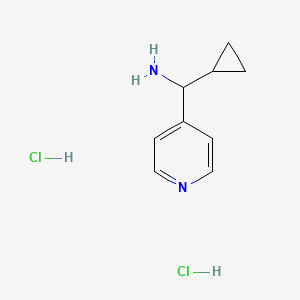

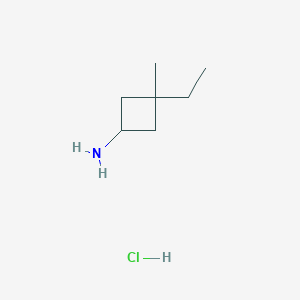
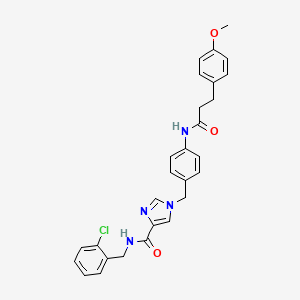
![N-[(dimethylamino)methylene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2412468.png)
![4-methoxy-3-[methyl(methylsulfonyl)amino]-N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B2412469.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2412470.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2412471.png)